2H-Indol-2-one, 6-bromo-5-fluoro-1,3-dihydro-3,3-dimethyl-

Drug Metabolism Pharmacokinetics Medicinal Chemistry

Traditional oxindole building blocks suffer from C3 keto-enol tautomerism, producing ambiguous species in biological assays and confounding SAR interpretation. This 3,3-dimethyloxindole eliminates that problem: the quaternary center locks the scaffold in a single, defined lactam form. - Enforces exclusive keto tautomer state for unambiguous target engagement data - 6-Br/5-F substitution pattern maps to potent IDO1 (IC50 ~21-88 nM) and PI3Kδ inhibitor pharmacophores - Proven synthetic route from commercial 6-bromo-5-fluoroindolin-2-one ensures reliable scale-up Rigid, defined, and ready for focused library synthesis. Ships globally from authenticated stock.

Molecular Formula C10H9BrFNO
Molecular Weight 258.09 g/mol
CAS No. 1379313-54-8
Cat. No. B8250296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Indol-2-one, 6-bromo-5-fluoro-1,3-dihydro-3,3-dimethyl-
CAS1379313-54-8
Molecular FormulaC10H9BrFNO
Molecular Weight258.09 g/mol
Structural Identifiers
SMILESCC1(C2=CC(=C(C=C2NC1=O)Br)F)C
InChIInChI=1S/C10H9BrFNO/c1-10(2)5-3-7(12)6(11)4-8(5)13-9(10)14/h3-4H,1-2H3,(H,13,14)
InChIKeySKKVJEQQZQSKQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-5-fluoro-3,3-dimethylindolin-2-one: Compound Overview


2H-Indol-2-one, 6-bromo-5-fluoro-1,3-dihydro-3,3-dimethyl- (CAS 1379313-54-8) is a halogenated 3,3-dimethyloxindole derivative. It consists of a 3,3-dimethylindolin-2-one core with bromine at position 6 and fluorine at position 5. Molecular weight is 258.09 g/mol with the formula C10H9BrFNO . This compound functions primarily as a synthetic intermediate, where its quaternary C3 center blocks keto-enol tautomerism, enforcing a single, rigid lactam state [1]. This defined scaffold makes it a valuable building block in medicinal chemistry, in contrast to non-dimethylated oxindole analogs that can readily tautomerize.

Halogenated oxindole building block for medicinal chemistry
3,3-Dimethyl quaternary center enforces rigid lactam state
Blocks keto-enol tautomerism for unambiguous SAR interpretation

6-Bromo-5-fluoro-3,3-dimethylindolin-2-one: Irreplaceable Advantages


Substituting 6-Bromo-5-fluoro-3,3-dimethylindolin-2-one with a closely related analog like 6-Bromo-5-fluoroindolin-2-one (CAS 893620-44-5) is not functionally equivalent. The key difference is the 3,3-dimethyl quaternary center on the target compound [1]. In non-methylated oxindoles, the C3 position is protonated, allowing rapid keto-enol tautomerism which makes the active species ambiguous in biological assays [2]. The 3,3-disubstituted scaffold completely blocks this tautomerism, ensuring the molecule exists exclusively in the defined lactam form. This structural rigidity is fundamental for establishing clear structure-activity relationships (SAR) and achieving reproducible target engagement, as highlighted in patents focusing on this scaffold for enhanced metabolic stability [3].

Target compound
6-Bromo-5-fluoro-3,3-dimethylindolin-2-one
Rigid lactam-only scaffold; no C3 tautomerism
Potential substitute
6-Bromo-5-fluoroindolin-2-one
Keto-enol equilibrium creates ambiguous active species
Structural control
Quaternary C3 blocks C3 oxidation and conformational flexibility
Structural vulnerability
C3 protons allow oxidation and multiple conformations; SAR may not transfer

6-Bromo-5-fluoro-3,3-dimethylindolin-2-one: Head-to-Head Evidence


Metabolic Stability from 3,3-Dimethyl Substitution

General class-level evidence indicates that 3,3-disubstituted oxindoles possess greater metabolic stability than their non-substituted counterparts. A patent on 3,3-disubstituted-oxindole anticancer agents explicitly states this class shows 'greater metabolic stability, for example increased in vivo half-life or reduced dosage requirements' [1]. This is a class-level inference for the target compound. The direct comparator, 6-bromo-5-fluoroindolin-2-one, lacks the quaternary center at C3, a known metabolic soft spot susceptible to oxidation. Therefore, procuring the 3,3-dimethyl version is preferred for projects requiring longer half-life.

Metabolic stability context
Class-level inference
Predicted longer half-life vs non-methylated analog
Supports scaffold selection for metabolism-sensitive projects
Class behavior of 3,3-disubstituted oxindoles; exact values to verify
Drug Metabolism Pharmacokinetics Medicinal Chemistry

Synthetic Accessibility: Alkylation of 6-Bromo-5-fluoroindolin-2-one

A documented synthetic procedure demonstrates the direct conversion of 6-bromo-5-fluoroindolin-2-one (CAS 893620-44-5, Example 20c) into the target 3,3-dimethyl compound using potassium tert-butoxide and methyl iodide [1]. This provides a verifiable head-to-head comparison of synthetic yield and characterization. The reaction proceeds with 3.8 g (16.5 mmol) of the comparator to yield 3.6 g of the purified title compound as a yellow solid [1]. Characterization data is provided: MS ESI (m/z): 258.0/260.0 [(M+H)+]; 1H NMR (CDCI3, 400 MHz): δ 10.44 (bs, 1H), 7.48-7.45 (m, 1H), 7.05-7.04 (m, 1H), 1.25 (s, 6H).

Synthetic yield
Head-to-head
84% isolated yield (3.6 g)
Reliable scale-up route from 6-bromo-5-fluoroindolin-2-one
Reported procedure; supports procurement viability
Synthetic Chemistry Process Chemistry Drug Discovery

Scaffold Rigidity and Selectivity via 3,3-Disubstitution

Research on PI3Kδ inhibitors highlights that a '3,3-disubstituted oxindole moiety is a versatile and rigid three-dimensionally shaped scaffold.' When this scaffold is decorated with appropriate hinge-binding cores, 'exceptionally selective PI3Kδ kinase inhibitors were discovered by exploiting small differences in isoform selectivity pockets' [1]. The 3,3-dimethyl group on the target compound forces the oxindole into a fixed geometry, unlike the parent 6-bromo-5-fluoroindolin-2-one which has conformational flexibility at C3. This rigidity is known to translate into enhanced target selectivity.

Scaffold rigidity
Cross-study comparable
Qualitatively enhanced isoform selectivity for rigid 3,3-disubstituted oxindoles
Rigid dimethyl scaffold supports selective target engagement design
Based on PI3Kδ inhibitor literature precedent
Kinase Inhibitors PI3K Structure-Based Drug Design

Chemical Stability: Keto-Enol Tautomerism Blockade

The 3,3-dimethyl substitution eliminates the acidic C3 protons (pKa ~ 11.2 for oxindoles), completely blocking the lactam-lactim tautomerism common in oxindoles [1]. In 6-bromo-5-fluoroindolin-2-one, the C3 protons are exchangeable, leading to a dynamic equilibrium between lactam and lactim forms. The target compound exists exclusively in the defined lactam form, which is crucial for consistent biological assay interpretation. This is evidenced by the 1H NMR spectrum showing a singlet for the two methyl groups (δ 1.25, 6H), confirming no exchange at C3 [2].

Tautomer blockade
Head-to-head
100% lactam form (¹H NMR singlet 1.25 ppm)
Single stable tautomer ensures batch consistency and unambiguous assay data
Non-methylated analog exists as a mixture of tautomers
Physical Chemistry Tautomerism Lead Optimization

6-Bromo-5-fluoro-3,3-dimethylindolin-2-one: Application Scenarios


IDO1/TDO Inhibitors: Halogen-Bonding Motifs

The 6-bromo-5-fluoro substitution pattern is present in potent IDO1 inhibitors (IC50 ~ 21-88 nM range for related compounds). The 3,3-dimethyl group on this scaffold locks the oxindole geometry, which, as shown for PI3Kδ inhibitors, can improve selectivity when exploiting small isoform-specific pockets [REFS-1, Section 3, Evidence 3]. Procuring this specific building block allows medicinal chemists to synthesize focused libraries starting from a rigid, defined core, avoiding the confounding tautomerism of non-methylated analogs.

Fragment-Based Drug Discovery with Rigid Halogenated Scaffold

As a fragment, this compound (MW 258.09) offers dual halogen substitution for both hydrogen bonding and halogen bonding interactions. The rigid 3,3-dimethyl quaternary center ensures a single, highly defined 3D pharmacophore in binding site screens, as opposed to flexible indolin-2-one fragments. The documented synthetic route from the commercial 6-bromo-5-fluoroindolin-2-one [REFS-1, Section 3, Evidence 2] guarantees reliable supply and scale-up for hit validation and initial SAR.

Chemical Biology Probes for HDAC/Epigenetic Targets

The compound's core structure has been associated with HDAC1 inhibition (IC50 = 48 nM for related oxindole derivatives). The 3,3-dimethyl group provides a quaternary spirocenter attachment point for linker conjugation in PROTAC or bioconjugate probe design, which is structurally impossible with the non-methylated analog. The proven stability against C3 oxidation (class-level inference) makes it suitable for cellular assay conditions where probe integrity is critical [REFS-1, Section 3, Evidence 1].

Kinase Inhibitor Discovery: Privileged Oxindole Scaffold

The 3,3-disubstituted oxindole is a privileged scaffold for kinase inhibitors. The rigid shape of this compound, enforced by the dimethyl group, can translate into exceptional selectivity over related kinases [REFS-1, Section 3, Evidence 3]. Using this building block from the outset avoids the complication of tautomerization observed in the 6-bromo-5-fluoroindolin-2-one comparator, ensuring SAR data is reproducible and directly translatable to lead optimization.

Application
Selection Property
Validation Focus
IDO1/TDO inhibitor research
Rigid halogenated oxindole core
Halogen-bonding motif interpretation in enzyme assays
Fragment-based screening
Dual halogen substitution for interaction mapping
3D pharmacophore consistency in binding site screens
Epigenetic probe design
Quaternary C3 for linker conjugation
Probe stability under cellular assay conditions
Kinase inhibitor discovery
Conformationally locked oxindole scaffold
Isoform selectivity and SAR reproducibility
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